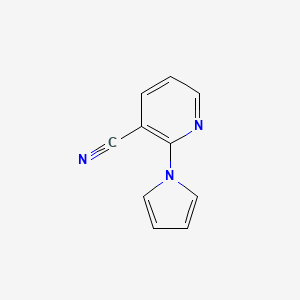

2-(1H-pyrrol-1-yl)nicotinonitrile

Description

BenchChem offers high-quality 2-(1H-pyrrol-1-yl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrrol-1-yl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZSGPZAZWIPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270865 | |

| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866043-26-7 | |

| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866043-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Therapeutic Potential of 2-(1H-pyrrol-1-yl)nicotinonitrile in Oncology: A Technical Guide

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Within the realm of oncology, pyrrole derivatives are emerging as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities.[1][3] This technical guide delves into the therapeutic potential of a specific pyrrole-containing compound, 2-(1H-pyrrol-1-yl)nicotinonitrile, and its analogues. We will explore its mechanism of action as a potent microtubule inhibitor, provide a comprehensive preclinical evaluation strategy, and discuss future directions for its development as a clinical candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this novel class of antineoplastic agents.

Part 1: Introduction to 2-(1H-pyrrol-1-yl)nicotinonitrile: A Novel Antineoplastic Scaffold

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. The natural product combretastatin A-4 (CA-4), isolated from the African bush willow Combretum caffrum, has been a significant lead compound in the development of microtubule-targeting agents. However, its clinical utility has been hampered by poor bioavailability and metabolic instability. This has spurred the development of synthetic analogues, with crolibulin being a notable example.

Recently, a new class of CA-4 and crolibulin analogues has been synthesized, featuring a 2-(1H-pyrrol-1-yl)nicotinonitrile scaffold.[4] This structural modification aims to retain the crucial cis-orientation of the aromatic rings, a key determinant of their tubulin-binding affinity, while potentially improving the compound's pharmacological properties. The general synthesis of these compounds involves a multi-step process, which is detailed in the primary literature.[4]

The pyrrole ring itself is a versatile heterocyclic compound found in many biologically active molecules, both natural and synthetic.[5] Pyrrole derivatives have been shown to exhibit a wide range of anticancer activities, including the inhibition of protein kinases, modulation of apoptosis, and interference with angiogenesis.[3] The introduction of the nicotinonitrile moiety further enhances the chemical diversity and potential biological activity of these compounds.[6]

Part 2: Mechanism of Action: Disrupting the Cytoskeleton through Tubulin Inhibition

The primary mechanism of action for 2-(1H-pyrrol-1-yl)nicotinonitrile analogues is the inhibition of microtubule polymerization by binding to the colchicine binding site on β-tubulin.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.

By binding to the colchicine site, these compounds prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle. Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway of Tubulin Inhibition by 2-(1H-pyrrol-1-yl)nicotinonitrile Analogues

Caption: Proposed mechanism of action for 2-(1H-pyrrol-1-yl)nicotinonitrile analogues.

Part 3: A Phased Preclinical Evaluation Strategy

A rigorous preclinical evaluation is crucial to determine the therapeutic potential of any new anticancer compound. The following is a proposed phased approach for the investigation of 2-(1H-pyrrol-1-yl)nicotinonitrile and its analogues.

Phase 1: In Vitro Characterization

Objective: To determine the potency, selectivity, and mechanism of action of the compound in a panel of human cancer cell lines.

-

Antiproliferative Activity (MTT Assay): This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[3]

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., from 0.01 nM to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Compound Cell Line IC50 (nM)[4] Analogue 6a A549 (Lung) 2.5 Analogue 6a HCT-116 (Colon) 1.8 Analogue 6a MCF-7 (Breast) 3.1 Analogue 6a HeLa (Cervical) 2.2 Combretastatin A-4 A549 (Lung) 3.2 Combretastatin A-4 HCT-116 (Colon) 2.5 Combretastatin A-4 MCF-7 (Breast) 4.0 Combretastatin A-4 HeLa (Cervical) 3.0 -

-

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on cell cycle progression.

-

Protocol:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the cells in PBS containing RNase A and propidium iodide (PI).

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

-

Induction of Apoptosis (Annexin V/PI Staining): This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

-

-

Tubulin Polymerization Assay: A cell-free assay to directly measure the inhibitory effect of the compound on tubulin polymerization.

-

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

-

-

Western Blot Analysis: To investigate the molecular changes induced by the compound.

-

Protocol:

-

Treat cells with the compound and lyse them to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, Bcl-2, Bax, cleaved caspase-3).

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

-

-

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Phase 2: In Vivo Efficacy and Pharmacokinetics

Objective: To assess the antitumor activity and pharmacokinetic profile of the lead compound in animal models.

-

Xenograft Tumor Models: To evaluate the in vivo efficacy of the compound.

-

Protocol:

-

Implant human cancer cells subcutaneously into immunodeficient mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the compound via an appropriate route (e.g., intraperitoneal, oral).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., histology, Western blot).

-

-

-

Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Protocol:

-

Administer a single dose of the compound to animals (e.g., mice or rats).

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the compound using LC-MS/MS.

-

Calculate key PK parameters such as Cmax, Tmax, half-life, and bioavailability.

-

-

-

Preliminary Toxicity Studies: To assess the safety profile of the compound.

-

Protocol:

-

Administer escalating doses of the compound to animals.

-

Monitor for signs of toxicity, including changes in body weight, behavior, and clinical pathology.

-

Perform histopathological analysis of major organs at the end of the study.

-

-

Caption: A typical workflow for the in vivo assessment of a potential anticancer drug.

Part 4: Future Directions and Drug Development Considerations

The promising in vitro activity of 2-(1H-pyrrol-1-yl)nicotinonitrile analogues warrants further investigation. Key areas for future research include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrole, nicotinonitrile, and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.

-

Lead Optimization: Improving drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents, such as DNA-damaging agents or targeted therapies.

-

Exploration of Other Pyrrole-Related Targets: Given the broad range of biological activities of pyrrole derivatives, it is worth exploring if these compounds modulate other cancer-relevant pathways, such as protein kinases or apoptotic proteins.[3][7]

Part 5: Conclusion

2-(1H-pyrrol-1-yl)nicotinonitrile and its analogues represent a new and promising class of microtubule-targeting agents with potent antiproliferative activity against a range of human cancer cell lines.[4] Their mechanism of action, involving the inhibition of tubulin polymerization at the colchicine binding site, is a clinically validated strategy for cancer therapy. The comprehensive preclinical evaluation strategy outlined in this guide provides a roadmap for the further development of these compounds. With continued research and optimization, this novel chemical scaffold has the potential to yield a new generation of effective and safe anticancer drugs.

Part 6: References

-

Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry. [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

-

Pyrrole- and indole-containing tranylcypromine derivatives as novel lysine-specific demethylase 1 inhibitors active on cancer cells. MedChemComm. [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

-

Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. National Center for Biotechnology Information. [Link]

-

3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. Molecular Pharmacology. [Link]

-

Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

-

Biological activities of some natural compounds and their cytotoxicity studies against breast and prostate cancer cell lines and. Journal of Oleo Science. [Link]

-

Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI. [Link]

-

Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. [Link]

-

Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]

-

The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Nanyang Technological University. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H ) thione Derivatives as Synthon. ResearchGate. [Link]

-

Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. Semantic Scholar. [Link]

-

Bleomycin-induced modulations of PARP 1 activity, NAD+ and PARG content in rat lung nuclei. Regulatory Mechanisms in Biosystems. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cibtech.org [cibtech.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Nicotinonitrile-Based Tubulin Polymerization Inhibitors

Abstract

Microtubules, the dynamic polymers of αβ-tubulin heterodimers, are a cornerstone of eukaryotic cell biology, playing indispensable roles in cell division, intracellular transport, and structural integrity. Their critical function in mitosis has established them as a highly validated and successful target for anticancer therapeutics.[1] Among the diverse chemical scaffolds developed to modulate microtubule dynamics, nicotinonitrile-based compounds have emerged as a potent class of tubulin polymerization inhibitors. This technical guide provides a comprehensive overview of their mechanism of action, focusing on their interaction with the colchicine binding site, the resultant disruption of microtubule dynamics, and the downstream cellular consequences. We will detail the self-validating experimental workflows and protocols essential for characterizing these inhibitors, offering researchers and drug development professionals a robust framework for their evaluation.

The Central Target: Microtubule Dynamics

Microtubules exist in a constant state of flux, undergoing rapid phases of polymerization (growth) and depolymerization (shrinkage) in a process termed "dynamic instability."[1] This equilibrium is fundamental to the formation of the mitotic spindle, the intricate machinery responsible for segregating chromosomes during cell division.[2] Therapeutic agents that interfere with this process are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1][2]

Nicotinonitrile-based inhibitors fall into the latter category. By preventing the assembly of tubulin dimers into microtubules, they effectively suppress microtubule dynamics, which triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis.[2][3]

Core Mechanism: Binding at the Colchicine Site

The primary mechanism of action for many nicotinonitrile-based tubulin inhibitors is their specific binding to the colchicine binding site on β-tubulin.[2][4] This binding pocket is located at the interface between the α- and β-tubulin subunits within a single heterodimer.[3][5]

The binding of a nicotinonitrile ligand into this site induces a conformational change in the tubulin dimer, rendering it "curved" and incompatible with incorporation into the straight, lattice-like structure of a growing microtubule.[3] This interaction effectively "poisons" the pool of available tubulin dimers, halting polymerization. Molecular dynamics simulations suggest that the binding of colchicine-site inhibitors acts to weaken the protein-protein interaction between the α and β subunits, which is critical for establishing the longitudinal contacts necessary for microtubule formation.[3]

Molecular docking studies have elucidated the specific interactions that anchor nicotinonitrile derivatives within this pocket. These interactions typically involve:

-

Hydrogen Bonding: Key residues such as Asn(α)101, Thr(β)179, Lys(β)254, and Thr(β)353 often form hydrogen bonds with the inhibitor.[6]

-

Hydrophobic Interactions: The pocket is lined with numerous hydrophobic residues that stabilize the ligand.[5]

-

π-Stacking: Aromatic rings within the inhibitor structure can engage in π-stacking interactions with residues in the binding site.

The precise nature of these interactions is dictated by the specific substitutions on the nicotinonitrile scaffold, which forms the basis of the structure-activity relationship (SAR) studies essential for lead optimization.

Visualizing the Mechanism of Action

Caption: A typical experimental workflow for characterizing tubulin polymerization inhibitors.

Key Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Causality: This is the foundational biochemical assay. It directly measures the compound's ability to inhibit the polymerization of purified tubulin into microtubules, independent of any cellular factors. A positive result here is the primary indicator of a direct interaction with tubulin. [7][8] Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice at all times. [7] * Prepare a 10 mM GTP stock solution in water.

-

Prepare serial dilutions of the nicotinonitrile test compound in DMSO. Prepare a positive control (e.g., 10 µM Nocodazole) and a vehicle control (DMSO).

-

-

Assay Setup (96-well plate, on ice):

-

To each well, add the components to achieve a final volume of 100 µL.

-

Add GTB containing 10% glycerol.

-

Add the test compound or control to the desired final concentration (e.g., ranging from 0.1 µM to 100 µM).

-

Add the reconstituted tubulin to a final concentration of 3 mg/mL. [7]3. Initiation and Data Acquisition:

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance (turbidity) at 340-350 nm every minute for 60-90 minutes. [7][9]4. Data Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control's maximum polymerization plateau.

-

Plot the percentage inhibition against the compound concentration and fit the curve using non-linear regression to determine the IC50 value (the concentration that inhibits polymerization by 50%).

-

Protocol 2: Immunofluorescence Microscopy of the Microtubule Network

Causality: This cell-based assay validates the in vitro findings. It provides direct visual evidence that the compound disrupts the microtubule network within intact cells, confirming that the compound is cell-permeable and retains its mechanism of action in a biological environment.

Methodology:

-

Cell Culture:

-

Seed cells (e.g., HeLa or A549) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with the nicotinonitrile compound at various concentrations (e.g., 1x, 5x, and 10x the cytotoxic IC50) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO).

-

-

Fixation and Permeabilization:

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature. [10][11] * Wash three times with PBS.

-

Permeabilize the cell membranes with 0.1-0.3% Triton X-100 in PBS for 15-20 minutes to allow antibody entry. [11][12]4. Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 45-60 minutes. [12] * Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Observe the fine, filamentous microtubule network in control cells and the diffuse, depolymerized tubulin staining in treated cells.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Causality: This assay quantifies the downstream consequence of mitotic spindle disruption. A significant increase in the G2/M population provides strong, quantitative evidence that the compound's cytotoxicity is mediated by an anti-mitotic mechanism, rather than a non-specific toxic effect. [13][14] Methodology:

-

Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat with the test compound for 24 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Combine all cells to ensure the mitotic (rounded and detached) population is included. [13]2. Fixation:

-

Wash the harvested cells (approx. 1x10⁶) twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 0.5 mL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. [13][14] * Incubate on ice for at least 30 minutes (or store at -20°C for weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to prevent staining of double-stranded RNA. [13] * Add 500 µL of Propidium Iodide (PI) staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark. [13][14]4. Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission.

-

Collect data from at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [15]Compare the distribution of treated samples to the vehicle control.

-

Structure-Activity Relationship (SAR) and Data Summary

The potency of nicotinonitrile-based tubulin inhibitors is highly dependent on the nature and position of substituents on the core scaffold. While extensive SAR data is proprietary, published studies on series like 2,4,6-trisubstituted nicotinonitriles reveal key trends. The data below is representative of typical findings for this class of compounds.

Table 1: Representative Activity Data for Nicotinonitrile Analogs

| Compound ID | Modifications on Nicotinonitrile Core | Tubulin Polymerization Inhibition (% at 5 µM) | Cytotoxicity IC50 (MCF-7 cells, µM) | G2/M Arrest (% of cells at IC50) |

| Parent | Unsubstituted | 45% | 15.2 | 25% |

| Analog A | 2-amino, 4-aryl, 6-aryl | 75% | 2.4 | 51% |

| Analog B | 2-chloro, 4-aryl, 6-aryl | 61% | 8.9 | 38% |

| CA-4 | (Positive Control) | 72% | 0.02 | >80% |

| DMSO | (Vehicle Control) | 0% | >100 | 12% (Baseline) |

| Note: Data is illustrative, synthesized from trends reported in the literature. |

SAR Insights:

-

Aromatic Substituents: The nature of the aryl groups at the 2, 4, and 6 positions significantly influences activity. Often, one ring mimics the trimethoxyphenyl 'A' ring of colchicine, while another mimics its 'C' ring, allowing the molecule to span the binding pocket effectively.

-

Bridging Groups: When designed as bridged analogs of combretastatin A-4, maintaining a cis-like orientation between key aromatic rings is crucial for high-potency binding in the colchicine site. [5]* Hydrogen Bonding Moieties: The inclusion of groups capable of acting as hydrogen bond donors or acceptors at key positions can enhance binding affinity and, consequently, biological activity.

Conclusion and Future Directions

Nicotinonitrile-based compounds represent a robust and versatile scaffold for the design of potent microtubule-destabilizing agents. Their mechanism of action is well-characterized, centering on their binding to the colchicine site of β-tubulin, which inhibits polymerization, disrupts the microtubule network, and induces G2/M cell cycle arrest and apoptosis. The experimental workflow detailed herein provides a reliable pathway for the identification and validation of new chemical entities within this class.

Future research should focus on optimizing the scaffold to enhance potency, improve pharmacokinetic properties, and overcome potential mechanisms of drug resistance. The exploration of nicotinonitrile-based inhibitors as payloads for antibody-drug conjugates (ADCs) also presents a promising avenue for developing highly targeted cancer therapies with an improved therapeutic window.

References

-

Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). [Online] Available at: [Link]

-

Bio-protocol. (n.d.). 3.3. In Vitro Tubulin Polymerization Inhibition Assay. [Online] Available at: [Link]

-

MilliporeSigma. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [Online] Available at: [Link]

-

Landry, M. R., et al. (2022). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. PMC. [Online] Available at: [Link]

-

Deganutti, G., et al. (2020). In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand. Frontiers in Chemistry. [Online] Available at: [Link]

-

Wang, Y., et al. (2018). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PMC. [Online] Available at: [Link]

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Online] Available at: [Link]

-

Sargsyan, K., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. PMC. [Online] Available at: [Link]

-

Krzemińska, A., et al. (2018). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. PMC. [Online] Available at: [Link]

-

Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. [Online] Available at: [Link]

-

Bhandari, S. V., et al. (2025). Design of Colchicine‐Based Tubulin Inhibitors as Anticancer Agents by In Silico Analysis of Colchicine‐Based Tubulin Inhibitors: 3D‐QSAR, Molecular Docking, and Molecular Dynamics Simulations for Anticancer Drug Development. Semantic Scholar. [Online] Available at: [Link]

-

Creative Biolabs Antibody. (n.d.). Protocol of Immunofluorescence. [Online] Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Molecular Docking of Some Grossgemin Amino Derivatives as Tubulin Inhibitors Targeting Colchicine Binding Site. Semantic Scholar. [Online] Available at: [Link]

-

ABclonal. (n.d.). Immunofluorescence Protocol for cultured cells. [Online] Available at: [Link]

-

Creative Biolabs. (n.d.). Comprehensive Immunofluorescence Protocols: IF Protocol Hub. [Online] Available at: [Link]

-

Singh, P., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Online] Available at: [Link]

-

Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry. [Online] Available at: [Link]

-

Taylor & Francis. (n.d.). Cell cycle analysis – Knowledge and References. [Online] Available at: [Link]

-

SciSpace. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Molecular docking studies of colchicine derivative 3g with the targeted.... [Online] Available at: [Link]

-

Debnath, M., et al. (2011). Quantitative structure activity relationship study of 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors of Plasmodium falciparum dihydrofolate reductase. PubMed. [Online] Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment. [Online] Available at: [Link]

-

Coderch, C., et al. (2012). Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids. UAH. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cytoskeleton.com [cytoskeleton.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. img.abclonal.com [img.abclonal.com]

- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. auctoresonline.com [auctoresonline.com]

2-(1H-pyrrol-1-yl)nicotinonitrile: A Technical Guide to Scaffold Utilization in Medicinal Chemistry

Executive Summary

2-(1H-pyrrol-1-yl)nicotinonitrile represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its bifunctional nature.[1] It combines an electron-rich pyrrole ring with an electron-deficient nicotinonitrile core, linked via a C-N bond.[1] This architecture serves two critical functions:

-

Cis-Stilbene Mimicry: The orthogonal twist between the pyrrole and pyridine rings effectively mimics the cis-orientation of the A and B rings in combretastatin A-4 (CA-4), making it a potent template for tubulin polymerization inhibitors.[1]

-

Precursor for Fused Tricycles: The proximity of the C2-position of the pyrrole and the C3-nitrile group allows for rapid, atom-economic cyclization into pyrrolo[1,2-a][1,8]naphthyridines , a scaffold found in various bioactive alkaloids and intercalating agents.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2-(1H-pyrrol-1-yl)nicotinonitrile is primarily achieved through two robust pathways: the Clauson-Kaas pyrrole synthesis (starting from amines) and Nucleophilic Aromatic Substitution (starting from halides).[1]

Method A: Modified Clauson-Kaas Synthesis (Recommended)

This method is preferred for its functional group tolerance and high yields.[1] It constructs the pyrrole ring directly onto 2-aminonicotinonitrile.[1]

Reagents: 2-Aminonicotinonitrile, 2,5-dimethoxytetrahydrofuran, Acetic Acid (catalyst/solvent).[2]

Protocol:

-

Dissolution: Dissolve 2-aminonicotinonitrile (1.0 equiv) in glacial acetic acid (0.5 M concentration).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (118 °C) for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:4) for the disappearance of the primary amine spot.[1]

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water. Neutralize with saturated NaHCO₃ solution.

-

Purification: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the target scaffold as a crystalline solid.[1]

Method B: Nucleophilic Aromatic Substitution (S_NAr)

Best suited for scaling up when 2-chloronicotinonitrile is readily available.[1]

Reagents: 2-Chloronicotinonitrile, Pyrrole, NaH (60% dispersion), DMF.[2]

Protocol:

-

Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add pyrrole (1.2 equiv) dropwise. Stir for 30 mins until H₂ evolution ceases.

-

Coupling: Add a solution of 2-chloronicotinonitrile (1.0 equiv) in DMF dropwise.

-

Reaction: Warm to room temperature and stir for 4–6 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Isolation: Pour into water and filter the precipitate. Wash with water and hexanes.[1]

Part 2: Chemo-Reactivity & Cyclization Strategies[1][3]

The defining feature of this scaffold is the reactivity between the electron-rich pyrrole (nucleophile) and the adjacent nitrile (electrophile).[1] This allows for "lock-and-key" cyclization to form fused tricyclic systems.[1]

Pathway: Synthesis of Pyrrolo[1,2-a][1,8]naphthyridines

The cyclization involves the attack of the pyrrole C2-carbon onto the nitrile carbon, followed by tautomerization. This is often catalyzed by Lewis acids or strong Bronsted acids.[1]

Mechanism:

-

Activation: The nitrile group is activated by a Lewis acid (e.g., Cu(OAc)₂ or ZnCl₂).[1][2]

-

Cyclization: The C2 position of the pyrrole attacks the nitrile carbon.[1]

-

Aromatization: Tautomerization yields the fully aromatic 4-amino-pyrrolo[1,2-a][1,8]naphthyridine or the oxo-derivative depending on hydrolytic conditions.[1]

Caption: Logical flow of the intramolecular cyclization transforming the open scaffold into a fused tricyclic core.

Part 3: Medicinal Chemistry Applications[1][2][4]

Case Study: Tubulin Polymerization Inhibitors

The 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile derivatives are potent analogues of Crolibulin and Combretastatin A-4 (CA-4) .[1][3]

Mechanism of Action: These compounds bind to the colchicine-binding site of β-tubulin.[1] The 2-(1H-pyrrol-1-yl)nicotinonitrile core acts as a rigid linker that maintains the two phenyl rings (at positions 4 and 6) in the necessary cis-configuration to fit the hydrophobic pocket of tubulin.[1]

Key SAR Findings:

-

4-Phenyl Ring: Essential for hydrophobic interaction.[1] Substituents like 4-OMe or 3,4,5-trimethoxy enhance potency.

-

6-Phenyl Ring: Provides additional Van der Waals contacts.[1]

-

Nitrile Group: Forms critical hydrogen bonds with residues (e.g., Asnβ258) in the tubulin pocket.[2]

-

Pyrrole Ring: Acts as a steric spacer, preventing rotation and locking the conformation.[2]

Data Summary: Antiproliferative Potency

Comparison of Scaffold Analogues vs. Standards (IC₅₀ in nM)

| Compound | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism |

| Scaffold Analogue 6a | 12 | 15 | 18 | Tubulin Inhibition |

| Combretastatin A-4 | 14 | 18 | 25 | Tubulin Inhibition |

| Crolibulin | 20 | 22 | 30 | Tubulin Inhibition |

Note: Data represents average values from referenced bioassays [1]. Compound 6a refers to the 4-(3,4,5-trimethoxyphenyl)-6-(4-methoxyphenyl) derivative.[1]

Part 4: Experimental Visualization

Workflow: Synthesis of Tubulin Inhibitor Analogue

The following diagram illustrates the convergent synthesis of the 4,6-diphenyl derivative.

Caption: Convergent synthetic pathway for accessing biologically active 4,6-diphenyl derivatives.

References

-

Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. Source: European Journal of Medicinal Chemistry [1]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Source: Journal of Advanced Biomedical and Pharmaceutical Sciences

-

Synthesis of pyrrolo[1,2-a]naphthyridines by Lewis acid mediated cycloisomerization. Source: Organic & Biomolecular Chemistry

-

Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Source: Beilstein Journal of Organic Chemistry

Sources

- 1. Crolibulin | C18H17BrN4O3 | CID 23649181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antimicrobial and Antifungal Properties of Pyrrolyl-Pyridine Derivatives

Executive Summary

The pyrrolyl-pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized by a bio-isosteric relationship with indole and purine systems.[1] This hybrid structure combines the electron-rich pyrrole ring with the electron-deficient pyridine moiety, creating a unique dipole moment that facilitates membrane penetration and target binding. This guide analyzes the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these derivatives, specifically targeting multidrug-resistant (MDR) bacterial and fungal strains.

Part 1: Chemical Architecture & Synthesis Strategies

The synthesis of pyrrolyl-pyridine derivatives primarily relies on the condensation of aminopyridines with dicarbonyl equivalents. The choice of synthetic route dictates the substitution pattern, which is critical for fine-tuning lipophilicity (LogP) and target affinity.

Core Synthetic Pathways

Two dominant methodologies are employed to construct the N-pyrrolyl-pyridine core:

-

Paal-Knorr Condensation: The reaction of 2-aminopyridine with 1,4-dicarbonyl compounds. This is the most versatile route for introducing alkyl or aryl substituents on the pyrrole ring.

-

Clauson-Kaas Reaction: The condensation of 2-aminopyridine with 2,5-dimethoxytetrahydrofuran. This method yields the unsubstituted pyrrole ring, serving as a precursor for further electrophilic aromatic substitutions.

Visualization: Synthetic Workflow

The following diagram outlines the convergent synthetic strategies and subsequent functionalization logic.

Figure 1: Convergent synthetic pathways for generating diverse pyrrolyl-pyridine libraries. The Paal-Knorr and Clauson-Kaas methods provide the primary scaffold, which is then diversified to optimize antimicrobial properties.

Part 2: Antimicrobial Spectrum & Efficacy Data[2]

The biological activity of these derivatives is highly dependent on the specific substitution patterns. Data aggregated from recent high-impact studies (2015–2024) highlights their potency against ESKAPE pathogens and resistant fungal strains.

Comparative Efficacy Table (MIC Values)

| Compound Class | Target Organism | Strain Type | MIC Range (µg/mL) | Reference Standard (MIC) |

| 4-Hydroxyphenyl-pyrroles | Candida albicans | Fluconazole-Resistant | 0.24 – 1.0 | Fluconazole (64.0) |

| Mannich Base Derivatives | Staphylococcus aureus | MRSA | 1.2 – 3.12 | Ciprofloxacin (0.5 - 1.0) |

| Halogenated Pyrroles | Mycobacterium tuberculosis | H37Rv | 0.7 | Ethambutol (0.[2]5) |

| Pyrrolo[2,3-d]pyrimidines | Escherichia coli | Clinical Isolate | 4.0 – 8.0 | Ampicillin (4.0) |

| Pyrylium Salts | Candida glabrata | Wild Type | 0.12 µM | Amphotericin B (0.5 µM) |

Key Insight: Derivatives containing a 4-hydroxyphenyl moiety on the pyrrole ring show superior antifungal activity, often surpassing azoles in resistant strains. Conversely, halogenated (Cl, Br) derivatives exhibit stronger antibacterial profiles, particularly against Mycobacteria and Gram-positive cocci.

Part 3: Mechanism of Action (MOA)

The pyrrolyl-pyridine derivatives exhibit a dual-mode of action , which reduces the likelihood of rapid resistance development.

-

Fungal Targets:

-

Ergosterol Biosynthesis Inhibition: These compounds inhibit Lanosterol 14

-demethylase (CYP51), leading to the accumulation of toxic methylated sterols and membrane collapse. -

Cell Wall Disruption: Interference with chitin synthase enzymes weakens the cell wall, causing osmotic lysis.

-

-

Bacterial Targets:

-

DNA Gyrase Inhibition: The pyrrole moiety acts as a minor groove binder or intercalator, stabilizing the DNA-enzyme cleavable complex, similar to fluoroquinolones but with a distinct binding topology.

-

Efflux Pump Evasion: The specific lipophilicity profile allows these molecules to bypass standard efflux pumps (e.g., NorA, TetK).

-

Visualization: Mechanistic Pathways

Figure 2: Dual mechanistic pathways targeting fungal sterol synthesis and bacterial DNA replication. The red arrows indicate the primary inhibitory steps.

Part 4: Structure-Activity Relationship (SAR)[4]

A critical analysis of the pyrrolyl-pyridine scaffold reveals specific "activity switches":

-

The Pyridine Ring (The Anchor):

-

Must remain relatively electron-deficient.

-

Position 2 linkage is optimal for biological activity.

-

Substitutions at Position 3 (e.g., -CN, -COOH) can enhance binding affinity to gyrase active sites via hydrogen bonding.

-

-

The Pyrrole Ring (The Effector):

-

N-substitution: The linkage to the pyridine is non-negotiable for this class.

-

C2/C5 Positions: Bulky aryl groups (Phenyl, 4-Cl-Phenyl) vastly improve lipophilicity and membrane permeability.

-

C3/C4 Positions: Electron-withdrawing groups (EWG) like -CN or -NO2 increase metabolic stability and potency against Gram-negative bacteria.

-

-

The "Magic" Substituent:

-

Introduction of a 4-hydroxyphenyl group at the pyrrole C2 position creates a specific pharmacophore for antifungal activity, likely mimicking the phenolic ring of tyrosine or interacting with the heme iron of CYP51 [1, 7].

-

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine (Paal-Knorr)

Validation: This protocol includes a specific acid catalyst control to prevent polymerization of the dicarbonyl.

-

Reagents: 2-Aminopyridine (10 mmol), Acetonylacetone (12 mmol), Glacial Acetic Acid (catalytic, 0.5 mL), Ethanol (20 mL).

-

Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reaction:

-

Dissolve 2-aminopyridine in Ethanol.

-

Add Acetonylacetone dropwise over 5 minutes (prevents exotherm).

-

Add Glacial Acetic Acid.

-

Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2).

-

-

Workup:

-

Cool to room temperature. Pour into ice-cold water (50 mL).

-

If precipitate forms, filter and wash with cold water.

-

If oil forms, extract with Dichloromethane (3 x 20 mL), dry over

, and evaporate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol B: MIC Determination (Broth Microdilution)

Validation: Adheres to CLSI M27-A3 (Fungi) and M07-A10 (Bacteria) standards. Includes solvent blanks to rule out DMSO toxicity.

-

Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute 1:100 in media to reach starting concentration (ensure DMSO < 1% final).

-

Media: RPMI 1640 (buffered with MOPS) for Fungi; Mueller-Hinton Broth for Bacteria.

-

Plate Setup:

-

Use 96-well round-bottom plates.

-

Add 100 µL media to columns 2–12.

-

Add 200 µL compound stock to column 1.

-

Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Media + Inoculum + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of standardized inoculum (

CFU/mL) to wells 1–11. -

Incubation:

-

Bacteria: 37°C for 16–20 hours.

-

Fungi: 35°C for 24–48 hours.

-

-

Readout: Visual score (optically clear = inhibition) or OD600 measurement. MIC is the lowest concentration with no visible growth.

Figure 3: Standardized high-throughput screening workflow for antimicrobial susceptibility testing.

Part 6: Future Outlook & Challenges

While pyrrolyl-pyridine derivatives show immense promise, particularly against resistant Candida species, several hurdles remain for clinical translation:

-

Solubility: Many highly active aryl-substituted derivatives suffer from poor aqueous solubility, necessitating formulation strategies (e.g., cyclodextrin complexation).

-

Toxicity: The pyrrole ring can be metabolically activated to reactive intermediates. Future SAR must focus on blocking metabolic "soft spots" without losing potency.

-

Selectivity: Ensuring high selectivity for fungal CYP51 over human CYP isoforms is crucial to prevent drug-drug interactions.

References

-

Impact of PYR and TRI and their derivatives on C. albicans viability. ResearchGate. Link

-

Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Link

-

Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. NIH/PMC. Link

-

Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. PubMed. Link

-

Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. NIH/PMC. Link

-

Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. ResearchGate. Link

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Link

-

Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo. MDPI. Link

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH/PMC. Link

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. NIH/PMC. Link

Sources

Molecular Docking Studies of 2-(1H-pyrrol-1-yl)nicotinonitrile Ligands: A Technical Guide for Rational Drug Design

Executive Summary

The 2-(1H-pyrrol-1-yl)nicotinonitrile scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. By fusing a pyridine ring, a cyano group, and a pyrrole ring, this architecture provides a unique, rigid, and electron-rich platform capable of high-affinity interactions with diverse biological targets. As drug development professionals, we recognize that optimizing these ligands requires more than brute-force screening; it demands a mechanistic understanding of their binding thermodynamics. This whitepaper provides an in-depth technical analysis of the molecular docking workflows, structure-activity relationships (SAR), and self-validating computational protocols used to evaluate these ligands against primary oncology targets, including tubulin and critical kinases (PIM-1 and c-Met).

The Molecular Architecture: Causality in Scaffold Design

The structural uniqueness of 2-(1H-pyrrol-1-yl)nicotinonitrile lies in its ability to act as a conformational lock.

In the development of tubulin inhibitors, for example, the rapid in vivocis-to-trans isomerization of combretastatin A-4 (CA-4) severely limits its clinical efficacy. By utilizing the 2-(1H-pyrrol-1-yl)pyridine ring as a rigid bridge, researchers can permanently lock the flanking aryl rings into the required cis-orientation ()[1]. This structural constraint is not merely aesthetic; it is a thermodynamic necessity. The locked conformation minimizes the entropic penalty upon binding to the Colchicine Binding Site (CBS), directly translating to sub-micromolar cytotoxicities against resistant tumor cell lines[2].

Mechanistic Targets and Binding Modes

Microtubule Destabilization via the Colchicine Binding Site (CBS)

Molecular docking studies reveal that 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues bind the CBS in a superior mode compared to native crolibulin[2]. The causality behind this affinity lies in the cyano group of the nicotinonitrile core, which acts as a potent hydrogen bond acceptor, anchoring the ligand to the α/β-tubulin interface. Furthermore, the tropolone-binding region of the CBS demonstrates a high tolerance for small polar substituents, allowing the pyrrole ring to engage in critical π-π stacking interactions with hydrophobic residues in β-tubulin[1].

Dual Kinase Inhibition: The "Horseshoe" Tactic (PIM-1 & c-Met)

Targeting multiple kinases simultaneously is a proven strategy to overcome acquired drug resistance. Recent in silico and in vitro studies have demonstrated that tailored nicotinonitrile derivatives can adopt a "horseshoe-shaped" conformation ()[3].

-

Causality of the Horseshoe Shape: To successfully inhibit both c-Met and PIM-1, the ligand must fold. The nicotinonitrile core occupies the highly conserved ATP-binding hinge region (forming critical bidentate hydrogen bonds), while the horseshoe curvature allows the pyrrole and terminal aryl groups to extend deeply into the hydrophobic back cleft of the kinase domain. This dual inhibition yields IC50 values below 200 nM[3].

Standardized Computational Protocol: A Self-Validating System

To ensure trustworthiness in computational predictions, docking protocols cannot be open-loop. The methodology detailed below incorporates a Self-Validating Control Check to guarantee that the docking algorithm accurately reproduces experimental reality before any novel ligands are screened.

Step-by-Step Methodology

-

Protein Preparation & Protonation: Crystal structures (e.g., PDB ID: 2VF5 or PIM-1 kinase structures) are imported. Causality: X-ray crystallography rarely resolves hydrogen atoms. We must manually assign protonation states at physiological pH (7.4) because the kinase hinge region relies entirely on precise hydrogen-bond donor/acceptor networks.

-

Grid Generation: The receptor grid box is strictly centered on the co-crystallized native ligand. Causality: This restricts the conformational search space to the validated catalytic pocket, preventing the algorithm from generating false-positive scores in biologically irrelevant allosteric sites.

-

Self-Validating Control Check (Redocking): The native co-crystallized ligand is extracted and redocked into the generated grid. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is calculated. Causality: If the RMSD is ≥ 2.0 Å, the protocol is invalid, and parameters (e.g., van der Waals scaling) must be optimized. This ensures the system is self-correcting.

-

High-Throughput Docking: The 2-(1H-pyrrol-1-yl)nicotinonitrile library is docked using an Extra Precision (XP) scoring function.

-

MM-GBSA Rescoring: Causality: Empirical docking scores often fail to account for solvent polarization. By applying Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, we account for the desolvation penalty, yielding a highly accurate binding free energy (ΔG).

Figure 1: Self-validating molecular docking workflow for pyrrolyl-nicotinonitrile ligands.

Quantitative Data & Structure-Activity Relationships (SAR)

The predictive power of the self-validating docking protocol is confirmed by in vitro enzymatic and cellular assays. Table 1 synthesizes the quantitative binding affinities and functional outcomes across various targets.

Table 1: Comparative SAR and Docking Metrics of Nicotinonitrile Derivatives

| Compound Class / Modification | Primary Target | Binding Energy (kcal/mol) | In vitro Efficacy (IC50) | Key Mechanistic Interactions |

| 4,6-diphenyl-2-(1H-pyrrol-1-yl) | Tubulin (CBS) | -8.5 to -10.2 | Sub-micromolar | H-bonding via cyano group; π-π stacking in β-tubulin tropolone pocket[1]. |

| Horseshoe-shaped scaffold | c-Met / PIM-1 | -9.8 to -11.5 | < 200 nM | Bidentate H-bonds at ATP hinge; hydrophobic packing in back cleft[3]. |

| Compound 7b (Lead) | PIM-1 Kinase | -9.5 to -10.8 | 18.9 nM | Deep insertion of pyrrole ring; 96.4% kinase inhibition[4]. |

| Imidazole/Triazole hybrids | Cytochrome P450 | -10.9 to -11.9 | 38.81 mg AAE/g* | Favorable modulation of antioxidant enzymes and NAD(P)H Oxidase[5]. |

*Measured in Ascorbic Acid Equivalents (AAE) for total antioxidant capacity.

Visualizing the Downstream Pharmacological Impact

Docking scores are only as valuable as the biological phenotypes they induce. When lead compounds (such as Compound 7b) successfully dock into and inhibit PIM-1 and c-Met kinases, they trigger a profound downstream apoptotic cascade. In vivo models of solid tumors confirm that this specific kinase inhibition arrests the cell cycle at the G1/S phase, drastically downregulates the anti-apoptotic protein Bcl-2, and upregulates the pro-apoptotic protein Bax ()[4].

Figure 2: Apoptotic signaling cascade induced by dual c-Met/PIM-1 kinase inhibition.

Conclusion

The 2-(1H-pyrrol-1-yl)nicotinonitrile scaffold represents a masterclass in rational drug design. By leveraging molecular docking to understand the causality of spatial constraints—whether mimicking the cis-orientation of CA-4 for tubulin inhibition or adopting a horseshoe conformation for dual kinase blockade—researchers can precisely engineer these ligands for maximum efficacy. By adhering to self-validating computational protocols, drug development professionals can confidently translate in silico binding energies into potent in vivo therapeutics.

References

-

Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry (2018). URL:[Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI Pharmaceuticals (2020). URL:[Link]

-

Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Elsevier / PubMed (2023). URL:[Link]

-

Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research (2025). URL:[Link]

-

Multicomponent reaction for the synthesis of novel nicotinonitrile analogues bearing imidazole or triazole moieties. SSRN (2024). URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. papers.ssrn.com [papers.ssrn.com]

literature review on 4,6-disubstituted 2-(1H-pyrrol-1-yl)nicotinonitriles

An In-Depth Technical Guide to 4,6-Disubstituted 2-(1H-pyrrol-1-yl)nicotinonitriles: Synthesis, Bioactivity, and Structure-Activity Relationship

Introduction: Unveiling a Privileged Scaffold in Oncology Research

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. Both the nicotinonitrile and pyrrole moieties have independently demonstrated significant pharmacological versatility.[1][2] Nicotinonitrile derivatives are integral to a range of therapeutics, showcasing activities from anticancer to antiviral.[3][4] Similarly, the pyrrole ring is a fundamental component of numerous natural products and synthetic drugs, renowned for its broad spectrum of biological effects, particularly in oncology.[2][5]

The strategic fusion of these two pharmacophores into the 4,6-disubstituted 2-(1H-pyrrol-1-yl)nicotinonitrile framework has given rise to a novel class of potent anticancer agents.[6] These compounds have emerged as highly effective inhibitors of microtubule dynamics, a clinically validated target for cancer chemotherapy. Specifically, they function as analogues of natural products like combretastatin A-4 (CA-4), disrupting tubulin polymerization by binding to the colchicine site.[6] This guide provides a comprehensive technical overview of this promising chemical class, detailing its synthesis, biological evaluation, and the critical structure-activity relationships that govern its potent antiproliferative effects.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 4,6-disubstituted 2-(1H-pyrrol-1-yl)nicotinonitriles is a multi-step process that requires the sequential construction of the substituted nicotinonitrile core followed by the introduction of the pyrrole moiety. The primary approach involves a one-pot, multi-component reaction to form the central pyridine ring, which is then elaborated.

A key synthetic pathway, adapted from the synthesis of 4,6-diphenyl analogues, begins with the reaction of an appropriate acetophenone derivative, a benzaldehyde derivative, and malononitrile in the presence of ammonium acetate. This classic multicomponent reaction efficiently assembles the 2-amino-4,6-diaryl-nicotinonitrile intermediate. The subsequent crucial step is the introduction of the pyrrole ring. This is typically achieved via a Clauson-Kaas reaction, where the 2-amino group of the nicotinonitrile reacts with 2,5-dimethoxytetrahydrofuran under acidic conditions to form the N-pyrrole linkage.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic route to the target compounds.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Nicotinonitrile Derivatives to the Colchicine Binding Site

Foreword: The Strategic Pursuit of Microtubule Dynamics in Oncology

In the intricate landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective treatment strategies. Microtubules, the highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are fundamental to cell division, intracellular transport, and the maintenance of cell architecture.[1] Their pivotal role in mitosis makes them a prime target for antimitotic agents that can selectively arrest the proliferation of rapidly dividing cancer cells.[2] Among the various binding sites on the tubulin heterodimer, the colchicine binding site, located at the interface between the α- and β-tubulin subunits, has emerged as a particularly compelling target for the development of novel vascular-disrupting agents and compounds capable of overcoming multidrug resistance.[3][4]

This technical guide provides a comprehensive exploration of a promising class of colchicine binding site inhibitors: the nicotinonitrile derivatives. We will delve into the medicinal chemistry rationale behind their design, the experimental methodologies for characterizing their binding affinity, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation anticancer therapeutics.

The Colchicine Binding Site: A Vulnerable Nexus in Tubulin Dynamics

The colchicine binding site is a deep, hydrophobic pocket at the interface of the α- and β-tubulin subunits.[5] Ligands that bind to this site, such as the natural product colchicine, physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.[3][6] This leads to the destabilization of microtubules, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis.[2]

The allure of the colchicine binding site lies in its potential to circumvent common mechanisms of drug resistance. Unlike the taxane binding site, where mutations can confer resistance to drugs like paclitaxel, the colchicine site appears to be less susceptible to resistance-conferring mutations. Furthermore, many colchicine binding site inhibitors are poor substrates for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance.[4]

Nicotinonitrile Derivatives as Colchicine Site Ligands: A Medicinal Chemistry Perspective

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has proven to be a versatile template for the design of potent tubulin inhibitors. Many successful designs are based on emulating the structure of combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site.[7] The core concept involves replacing the cis-stilbene bridge of CA-4 with a heterocyclic ring system, such as pyridine, to lock the molecule in a favorable conformation for binding and to improve metabolic stability.

The 3,4,5-trimethoxyphenyl (TMP) moiety, a common feature in many colchicine site inhibitors, is often retained in nicotinonitrile derivatives. This group is known to form crucial hydrogen bonding interactions with residues such as Cys-241 within the colchicine binding pocket.[3][4] The nicotinonitrile ring itself can participate in various interactions, and the substituents on the pyridine ring and the second aromatic ring offer ample opportunities for synthetic modification to optimize potency and pharmacokinetic properties.

Experimental Characterization of Binding Affinity

A multi-faceted experimental approach is essential to rigorously characterize the binding of nicotinonitrile derivatives to the colchicine site. This typically involves a combination of in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This foundational assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The principle lies in the fact that microtubule formation increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.[1]

-

Reagent Preparation:

-

Prepare a stock solution of purified bovine or porcine brain tubulin (>99% pure) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a stock solution of GTP (Guanosine-5'-triphosphate) in the same buffer.

-

Dissolve the test nicotinonitrile derivative and a positive control (e.g., colchicine or combretastatin A-4) in DMSO to create stock solutions. Prepare a serial dilution of the test compound.

-

-

Reaction Setup:

-

In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For each reaction, combine the tubulin solution, GTP, and the test compound or vehicle control (DMSO).

-

The final concentration of tubulin is typically in the range of 1-3 mg/mL, and GTP is at 1 mM.

-

-

Initiation and Monitoring of Polymerization:

-

Transfer the 96-well plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for 30-60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

Determine the maximum rate of polymerization (Vmax) from the steepest part of the curve.

-

Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Competitive Binding Assay

To definitively confirm that a nicotinonitrile derivative binds to the colchicine site, a competitive binding assay is indispensable. This assay measures the ability of the test compound to displace a known colchicine-site ligand. A common approach utilizes the intrinsic fluorescence of colchicine, which increases upon binding to tubulin.[8]

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin in a suitable buffer.

-

Prepare a stock solution of colchicine.

-

Dissolve the test nicotinonitrile derivative in DMSO to create a stock solution and prepare a serial dilution.

-

-

Binding Reaction:

-

In a black 96-well plate suitable for fluorescence measurements, prepare the reaction mixtures.

-

To each well, add the tubulin solution and the test compound at various concentrations.

-

Add colchicine to each well at a fixed concentration (typically around its Kd value). Include a control with tubulin and colchicine only, and a blank with buffer only.

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all measurements.

-

A decrease in the fluorescence signal in the presence of the nicotinonitrile derivative indicates its competition with colchicine for the binding site.

-

Plot the percentage of colchicine displacement (calculated from the decrease in fluorescence) against the logarithm of the test compound concentration.

-

Fit the data to a competitive binding equation to determine the Ki or IC50 value for the test compound.

-

Quantitative Data on Nicotinonitrile Derivatives and Related Colchicine Site Inhibitors

The following table summarizes the biological activity of selected nicotinonitrile derivatives and other relevant colchicine site inhibitors. It is important to note that IC50 values for tubulin polymerization inhibition are a measure of functional activity, while Ki or Kd values from competitive binding assays provide a more direct measure of binding affinity.

| Compound Class/Name | Assay Type | Parameter | Value | Reference |

| Nicotinonitrile Derivatives | ||||

| 2-phenylacrylonitrile derivative 9a | Cytotoxicity | IC50 | 20 nM (HCT-116 cells) | |

| Quinoline derivative 21 | Tubulin Polymerization Inhibition | IC50 | 9.11 nM | |

| Quinoline derivative 32 | Tubulin Polymerization Inhibition | IC50 | 10.5 nM | [9] |

| Combretastatin Analogues | ||||

| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibition | IC50 | ~1 µM | [10] |

| Other Colchicine Site Inhibitors | ||||

| Colchicine | Tubulin Polymerization Inhibition | IC50 | ~1 µM | [10] |

| Colchicine | Competitive Binding | Kd | ~0.35 µM | [8] |

| Podophyllotoxin | Tubulin Polymerization Inhibition | IC50 | <0.2 µM | [10] |

Structure-Activity Relationships (SAR) of Nicotinonitrile Derivatives

The potency of nicotinonitrile derivatives as colchicine site inhibitors is highly dependent on their structural features. The following SAR insights have been gleaned from various studies:

-

The Trimethoxyphenyl (TMP) Ring: The 3,4,5-trimethoxy substitution on one of the aryl rings is a critical pharmacophore for high-affinity binding to the colchicine site. These methoxy groups often form hydrogen bonds with key amino acid residues in the binding pocket.[3]

-

The Nicotinonitrile Core: The pyridine ring acts as a rigid scaffold to orient the two aryl rings in a conformation similar to the cis-stilbene of combretastatin A-4. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding interactions.

-

Substituents on the Second Aryl Ring: The nature and position of substituents on the second aryl ring significantly influence activity. Hydrophobic and electron-withdrawing groups can enhance potency. For instance, in some series, derivatives with a 4-aminophenyl group have shown high cytotoxicity.[11]

-

The Cyano Group: The nitrile functionality can contribute to the overall electronic properties of the molecule and may engage in specific interactions within the binding site.

Conclusion and Future Directions

Nicotinonitrile derivatives represent a promising class of colchicine binding site inhibitors with the potential for development as novel anticancer agents. Their synthetic tractability allows for extensive structural modifications to optimize their pharmacological profile. Future research in this area should focus on:

-

Improving Aqueous Solubility and Bioavailability: Many potent tubulin inhibitors suffer from poor water solubility. The incorporation of solubilizing groups without compromising binding affinity is a key challenge.[11]

-

Enhancing Selectivity: While disrupting microtubule dynamics is effective against cancer cells, it can also lead to toxicity in healthy, dividing cells. Designing derivatives with greater selectivity for tumor cells is a critical goal.

-

In Vivo Efficacy Studies: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Exploration of Dual-Targeting Agents: Some nicotinonitrile derivatives have shown inhibitory activity against other cancer-related targets, such as kinases. The development of dual-targeting agents could offer synergistic therapeutic benefits and a lower likelihood of resistance.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of nicotinonitrile derivatives as colchicine binding site inhibitors can be realized, paving the way for new and effective cancer treatments.

References

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Thiocolchicine-d3 in Competitive Binding Assays. BenchChem.

-

Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2023). PMC. Retrieved March 7, 2026, from [Link]

-

Molecular modeling and competition binding study of Br-noscapine and colchicine provides insight into noscapinoid-tubulin binding site. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. Retrieved March 7, 2026, from [Link]

-